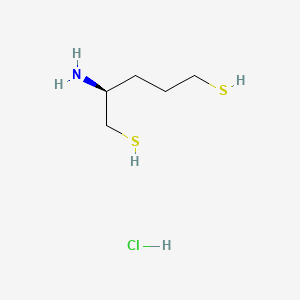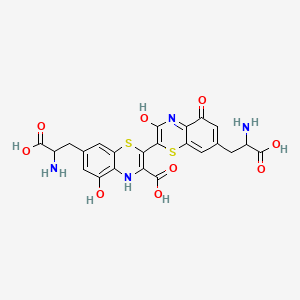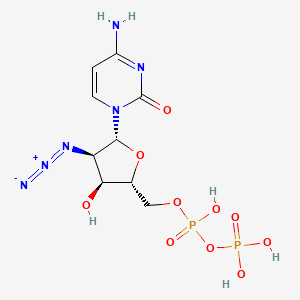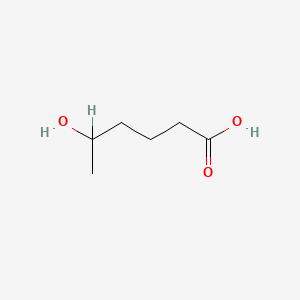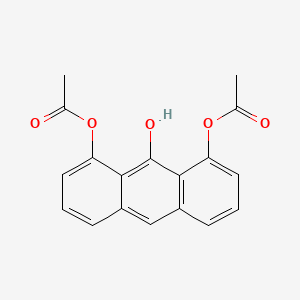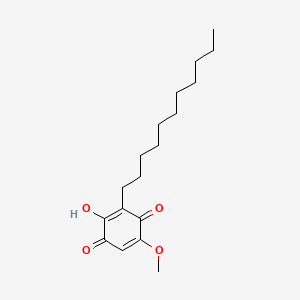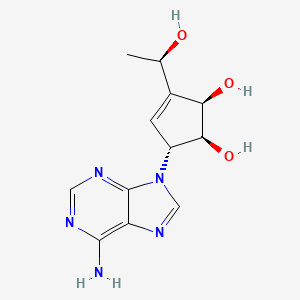
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring, an aminopurine moiety, and a hydroxyethyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol typically involves multiple steps, including the formation of the cyclopentene ring, the introduction of the aminopurine group, and the addition of the hydroxyethyl group. Common synthetic routes may involve:
Cyclopentene Ring Formation: This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.
Aminopurine Introduction: The aminopurine group can be introduced via nucleophilic substitution reactions, where a suitable purine derivative reacts with an amine source.
Hydroxyethyl Addition: The hydroxyethyl group can be added through hydroxylation reactions, often using oxidizing agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminopurine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted purine derivatives.
Applications De Recherche Scientifique
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminopurine moiety allows it to bind to nucleic acids and proteins, influencing various biological processes. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A nucleoside with a similar purine structure but lacking the cyclopentene ring and hydroxyethyl group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: Similar to adenosine but with a different functional group at the purine base.
Uniqueness
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: is unique due to its combination of a cyclopentene ring, aminopurine moiety, and hydroxyethyl group. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C12H15N5O3 |
|---|---|
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C12H15N5O3/c1-5(18)6-2-7(10(20)9(6)19)17-4-16-8-11(13)14-3-15-12(8)17/h2-5,7,9-10,18-20H,1H3,(H2,13,14,15)/t5-,7-,9-,10+/m1/s1 |
Clé InChI |
CDKUWLLYHVOVCD-PXMQNUKVSA-N |
SMILES isomérique |
C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
SMILES canonique |
CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
Synonymes |
6'-C-methylneplanocin A TJ 13025 TJ-13025 TJ13025 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



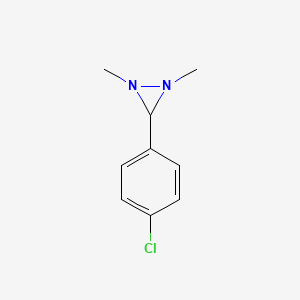
![(6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1208758.png)
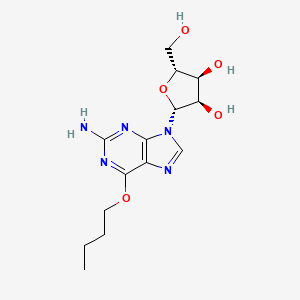

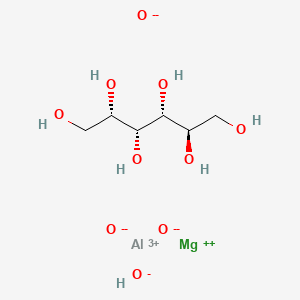
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)
